Methyl 5-phenylfuran-2-carboxylate
Overview
Description
Methyl 5-phenylfuran-2-carboxylate is an organic compound with the molecular formula C12H10O3 It is a derivative of furan, a heterocyclic organic compound, and features a phenyl group attached to the furan ring
Mechanism of Action
Target of Action
Methyl 5-phenylfuran-2-carboxylate is a furan derivative . Furan derivatives have emerged as a new, promising class of antimicrobial agents . They have the ability to interfere with iron homeostasis , which is crucial for the survival and proliferation of many bacteria .
Mode of Action
It is known that furan derivatives can interfere with iron homeostasis . This could involve binding to iron or to proteins involved in iron transport or storage, thereby disrupting the bacteria’s ability to acquire and utilize this essential nutrient .
Biochemical Pathways
The compound likely affects the biochemical pathways related to iron homeostasis . Iron is a vital cofactor for many enzymes and is involved in various biological processes such as DNA synthesis, electron transport, and metabolism . By interfering with iron homeostasis, this compound could disrupt these processes, leading to bacterial growth inhibition .
Result of Action
The result of this compound’s action would be the inhibition of bacterial growth due to the disruption of iron homeostasis . This could lead to the death of the bacteria or make them more susceptible to the immune system or other antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Furan derivatives have been shown to have diverse effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-phenylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-phenylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-phenylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 5-phenylfuran-2-carboxylic acid.
Reduction: Formation of 5-phenylfuran-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-phenylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but includes a fluorine and nitro group, which can alter its chemical and biological properties.
Methyl 5-nitrofuran-2-carboxylate: Another related compound with a nitro group, known for its antimicrobial activity.
Uniqueness: Methyl 5-phenylfuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its phenyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-phenylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)11-8-7-10(15-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWRCTAAHRAAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460867 | |
Record name | Methyl 5-phenylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52939-03-4 | |
Record name | Methyl 5-phenylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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